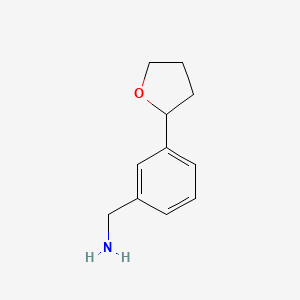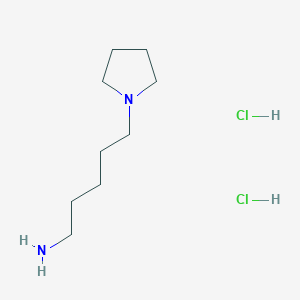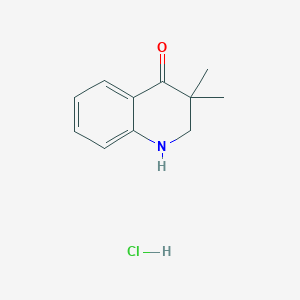
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one
Overview
Description
“3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one” is a chemical compound . It is related to 2,3-Dihydro-1H-quinolin-4-one, which is a beta-adrenergic blocking agent . It’s also related to 3,4-Dihydroquinolin-2(1H)-one, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects and to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
Synthesis Analysis
The synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the preparation of a series of challenging quinolin-4-one derivatives with good functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound hydrochloride” is represented by the linear formula C11H14ClNO . The InChI code for this compound is 1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H .Scientific Research Applications
Synthesis and Pharmacological Potential
Rho-Kinase Inhibition for Hypertension
Letellier et al. (2008) synthesized a series of derivatives based on the chemistry of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, aiming to explore their potential as Rho-kinase inhibitors, which play a significant role in arterial hypertension. This study underscores the compound's utility in designing novel therapeutic agents for hypertension (Letellier et al., 2008).
Antioxidant and Cytotoxic Activities
Politanskaya et al. (2015) reported on the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, examining their fluorescent properties, antioxidant activities, and cytotoxic effects against various cancer cell lines. This research indicates the potential of these compounds for applications in cancer therapy and as antioxidants (Politanskaya et al., 2015).
Chemical Synthesis Advances
Molecular Rearrangements and Syntheses
Klásek et al. (2003) focused on the synthesis of novel quinolinone derivatives, demonstrating the versatility of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one in chemical transformations and its potential as a precursor for diverse organic compounds (Klásek et al., 2003).
Apoptosis Inducers in Cancer Therapy
Zhang et al. (2008) discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, derived from this compound, as potent apoptosis inducers, highlighting their application in cancer treatment (Zhang et al., 2008).
Theoretical and Analytical Studies
Tautomeric Equilibrium and Reactivity Analysis
Bede et al. (2019) conducted a theoretical study on the reactivity and tautomeric equilibrium of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives, providing insights into their chemical behavior and potential applications in synthesis and drug design (Bede et al., 2019).
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . These interactions can lead to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with ABC transporters, which play a crucial role in the efflux of various compounds from cells . This interaction can influence the compound’s localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKSSTGBDKHCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



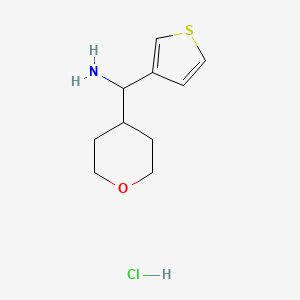
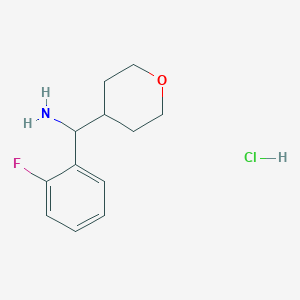
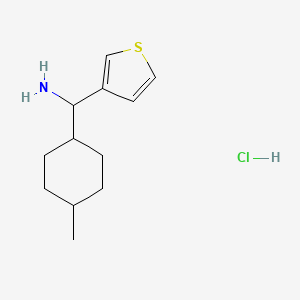

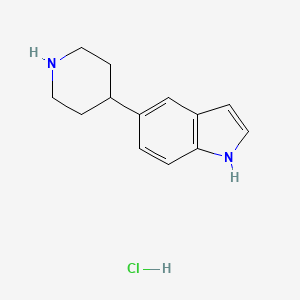

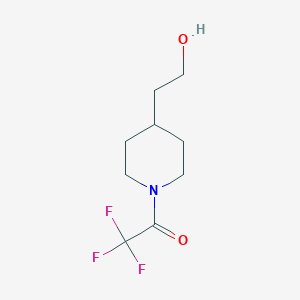
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)
